4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
CAS No.: 925905-07-3
Cat. No.: VC7789418
Molecular Formula: C15H16N2
Molecular Weight: 224.307
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925905-07-3 |
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Molecular Formula | C15H16N2 |
Molecular Weight | 224.307 |
IUPAC Name | 4-(2,3-dihydroindol-1-ylmethyl)aniline |
Standard InChI | InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2 |
Standard InChI Key | YRCYUXVUZBJHOT-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure combines a 2,3-dihydroindole ring system, a partially saturated indole variant, with a para-substituted aniline group. The indole nitrogen is bonded to a methylene group (), which connects to the aromatic amine at the 4-position of the aniline ring . This configuration is critical for its electronic and steric properties, influencing interactions with biological targets and synthetic reactivity.
Molecular Descriptors
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Molecular Formula:
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SMILES:
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N
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Predicted Collision Cross Section (CCS): Ranges from 151.4 Ų () to 165.2 Ų () .
The planar aromatic systems of both rings facilitate π-π stacking and hydrogen bonding, while the saturated C-N bond in the dihydroindole introduces conformational flexibility.
Synthesis and Manufacturing
Synthetic Strategies
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A prominent method is the Sonogashira coupling, which links halogenated dihydroindole derivatives to propargylamines, followed by hydrogenation to yield the methylene bridge. Alternative routes include Ullmann-type couplings or reductive amination, though these are less efficient.
Example Synthesis:
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Halogenation: 1-Bromo-2,3-dihydroindole is prepared via electrophilic substitution.
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Coupling: Reacted with 4-aminophenylacetylene using Pd(PPh) and CuI in triethylamine.
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Hydrogenation: The alkyne intermediate is reduced with H/Pd-BaSO to form the methylene linkage.
Industrial Scalability
Industrial production optimizes catalyst loading (0.5–2 mol% Pd) and solvent systems (DMF/EtOH mixtures) to achieve yields >75%. Continuous-flow reactors enhance reproducibility and reduce reaction times.
Chemical Properties and Reactivity
Reaction Profiles
The compound undergoes characteristic transformations of both anilines and dihydroindoles:
Reaction Type | Reagents/Conditions | Products |
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Oxidation | KMnO/HSO | Nitroso or nitro derivatives |
Reduction | LiAlH/THF | Amine-functionalized intermediates |
Electrophilic Substitution | HNO/HSO | Nitrated analogs |
The aniline group is susceptible to diazotization, enabling aryl diazonium salt formation for further functionalization.
Analytical Characterization
Mass Spectrometry
Predicted CCS values for common adducts:
Adduct | m/z | CCS (Ų) |
---|---|---|
225.13863 | 151.4 | |
247.12057 | 165.2 | |
223.12407 | 156.9 |
These metrics aid in LC-MS/MS identification and quantification .
Spectroscopic Data
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IR: N-H stretch (3350 cm), aromatic C=C (1600 cm).
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NMR: NMR signals at δ 6.85–7.25 (aromatic protons), δ 3.75 (methylene bridge), δ 3.10 (dihydroindole CH) .
Biological Activity and Mechanisms
Metabolic Pathways
Predicted hepatic metabolism via CYP3A4 oxidation, yielding hydroxylated metabolites. Glucuronidation is the primary excretion route.
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for dual-acting kinase inhibitors.
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Prodrug Development: Aniline moiety facilitates conjugation with targeting ligands.
Materials Science
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Organic Semiconductors: Incorporation into π-conjugated polymers for OLEDs.
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Coordination Complexes: Ligand for Cu(II) and Fe(III) in catalytic systems.
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